BENGHE Validation & Comparative

Check Availability & Pricing

Cross-study comparison of SYHA1813 efficacy
In solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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SYHA1813 in Solid Tumors: A Comparative
Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of SYHA1813 in various solid
tumors, benchmarked against established alternative therapies. The data presented is
compiled from preclinical and early-phase clinical studies to offer an objective overview for
research and development professionals.

Mechanism of Action: A Dual Inhibitor Approach

SYHA1813 is a potent, orally available small molecule inhibitor that simultaneously targets
Vascular Endothelial Growth Factor Receptors (VEGFRS) and Colony-Stimulating Factor 1
Receptor (CSF1R).[1][2] This dual-targeting mechanism is designed to both inhibit tumor
angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and
modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMSs),
which play a role in tumor progression and immune suppression.

Signaling Pathway of SYHA1813
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Caption: SYHA1813 dual-inhibits VEGFR and CSF1R pathways.

Efficacy in Recurrent High-Grade Glioma

A Phase | clinical trial of SYHA1813 included 13 patients with recurrent high-grade gliomas.
The study demonstrated manageable toxicities and encouraging preliminary antitumor activity.

[1][]

Comparative Efficacy Data
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Experimental Protocols

 SYHA1813 (Phase I Trial): Patients with recurrent high-grade gliomas or advanced solid

tumors refractory to standard therapy received escalating doses of SYHA1813 orally, once

daily. The starting dose was 5 mg, with dose escalation continuing until the maximum

tolerated dose (MTD) was determined. The MTD was established at 15 mg once daily.[1][2]

o Temozolomide (Standard Dosing): Typically administered orally at a dose of 150-200 mg/m?2

for 5 days every 28-day cycle.[3]

e Bevacizumab: Commonly administered intravenously at a dose of 10 mg/kg every 2 weeks.

[4]

¢ Lomustine: Administered orally at a dose of 100-130 mg/m?2 once every 6 weeks.[5]
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Efficacy in Metastatic Colorectal Cancer (mCRC)

The Phase | trial of SYHA1813 included one patient with colorectal cancer. While limited, this
provides a basis for comparison with standard third-line treatments for mCRC.

Comparative Efficacy Data
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Experimental Protocols

o Regorafenib: Administered orally at a starting dose of 160 mg once daily for the first 21 days
of each 28-day cycle.

o Trifluridine/Tipiracil (LONSURF®): Administered orally at a dose of 35 mg/m?/dose twice daily
on days 1 to 5 and days 8 to 12 of each 28-day cycle.[6]

« Trifluridine/Tipiracil + Bevacizumab: Trifluridine/tipiracil administered as above in combination
with bevacizumab given intravenously at 5 mg/kg on days 1 and 15 of each 28-day cycle.[7]

Preclinical Efficacy in Melanoma

SYHA1813 has demonstrated significant antitumor efficacy in preclinical xenograft models of
both BRAF wild-type and BRAF V600E-mutant melanoma.
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Experimental Protocols

Vemurafenib: Administered orally at a dose of 960 mg twice daily.[8]

Dabrafenib + Trametinib: Dabrafenib administered orally at 150 mg twice daily and trametinib

at 2 mg once dalily.

Nivolumab + Ipilimumab: Nivolumab administered intravenously at 1 mg/kg and ipilimumab

at 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab at 3 mg/kg every 2 weeks.[9]
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Caption: A typical workflow for preclinical xenograft studies.
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Summary and Future Directions

SYHA1813 has demonstrated promising anti-tumor activity in both preclinical models and an
early-phase clinical trial across a range of solid tumors. Its dual inhibitory mechanism targeting
both angiogenesis and the tumor microenvironment presents a rational approach for cancer
therapy. In recurrent high-grade glioma, SYHA1813 has shown objective responses, warranting
further investigation in larger, controlled studies to better define its efficacy against standard-of-
care treatments. Preclinical data in melanoma is encouraging, suggesting potential efficacy in
both BRAF-mutant and wild-type disease. Further clinical development is necessary to
establish the role of SYHA1813 in the treatment landscape of these and other solid tumors.
Direct comparative clinical trials will be essential to definitively determine its efficacy relative to
existing therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4064951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064951/
https://www.cancernetwork.com/view/nivolumabipilimumab-continues-improved-outcomes-advanced-melanoma
https://www.benchchem.com/product/b12380502#cross-study-comparison-of-syha1813-efficacy-in-solid-tumors
https://www.benchchem.com/product/b12380502#cross-study-comparison-of-syha1813-efficacy-in-solid-tumors
https://www.benchchem.com/product/b12380502#cross-study-comparison-of-syha1813-efficacy-in-solid-tumors
https://www.benchchem.com/product/b12380502#cross-study-comparison-of-syha1813-efficacy-in-solid-tumors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12380502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

